4-(3-(4-Chlorophenoxy)propyl)morpholine

Lipophilicity Membrane permeability Blood-brain barrier

4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS 93354-53-1) is a differentiated morpholine building block for CNS drug discovery. Its computed XLogP3-AA of 2.5 and TPSA of 21.7 Ų place it firmly within favorable brain-penetrant space. The 4-chlorophenoxy motif confers a +0.3 logP and +9.2 Ų TPSA advantage over the phenyl analog, directly impacting membrane permeability and target engagement. Available at ≥95% purity with full SDS/COA documentation, this compound minimizes side reactions in multi-step syntheses and supports regulated research workflows. Procure with confidence for SAR studies examining halogen and ether oxygen effects on morpholine scaffold pharmacokinetics.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 93354-53-1
Cat. No. B3168859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-Chlorophenoxy)propyl)morpholine
CAS93354-53-1
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESC1COCCN1CCCOC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H18ClNO2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11H2
InChIKeyNKNNGLVNTMFRDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS 93354-53-1): Baseline Characteristics and Comparator Context


4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS 93354-53-1) is a morpholine derivative featuring a 3-carbon propyl linker connecting the morpholine nitrogen to a 4-chlorophenoxy moiety. Its molecular formula is C₁₃H₁₈ClNO₂ with a molecular weight of 255.74 g/mol [1]. Computed physicochemical properties include an XLogP3-AA value of 2.5 and a topological polar surface area (TPSA) of 21.7 Ų [1]. The compound is commercially available as a research chemical from multiple vendors at purities ranging from 95% to 98% .

Why Generic Substitution Fails: Substituent-Dependent Lipophilicity and Target Engagement in Morpholine Derivatives


Morpholine derivatives with different aryl substituents cannot be assumed to be interchangeable. Quantitative structure-activity relationship (QSAR) studies on substituted morpholines demonstrate that even minor halogen or alkyl modifications significantly alter lipophilicity (logP) and polar surface area, parameters directly linked to membrane permeability, blood-brain barrier penetration, and target protein engagement [1]. For instance, replacing the 4-chlorophenoxy group with a phenyl group (as in 4-(3-phenylpropyl)morpholine) reduces computed XLogP3-AA from 2.5 to 2.2 and TPSA from 21.7 Ų to 12.5 Ų [2][3]. Such differences can lead to divergent pharmacokinetic profiles and off-target liabilities. Therefore, substituting 4-(3-(4-chlorophenoxy)propyl)morpholine with a close analog without direct comparative data introduces unacceptable scientific risk.

Quantitative Differentiation: 4-(3-(4-Chlorophenoxy)propyl)morpholine vs. Key Comparators


XLogP3-AA Lipophilicity: 4-Chlorophenoxy Derivative vs. Phenyl Analog

4-(3-(4-Chlorophenoxy)propyl)morpholine exhibits a computed XLogP3-AA value of 2.5 [1], while the direct analog lacking the chloro substituent, 4-(3-phenylpropyl)morpholine, has an XLogP3-AA of 2.2 [2]. This +0.3 logP increase reflects enhanced lipophilicity conferred by the 4-chloro group, which is predicted to improve passive membrane permeability and potential CNS penetration. Note: High-strength biological differential evidence is limited; these computed properties serve as the most robust available comparator data.

Lipophilicity Membrane permeability Blood-brain barrier Drug design

Topological Polar Surface Area (TPSA): 4-Chlorophenoxy Derivative vs. Phenyl Analog

The target compound possesses a computed TPSA of 21.7 Ų [1], compared to 12.5 Ų for 4-(3-phenylpropyl)morpholine [2]. This +9.2 Ų difference arises from the additional oxygen and chlorine atoms in the 4-chlorophenoxy moiety. TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration; both compounds fall within this range, but the higher TPSA of the chlorinated analog may moderately reduce passive CNS entry relative to the phenyl analog while potentially improving aqueous solubility.

TPSA Blood-brain barrier Oral bioavailability Drug design

Hydrogen Bond Acceptor Count: Impact on Target Interaction Potential

4-(3-(4-Chlorophenoxy)propyl)morpholine contains 3 hydrogen bond acceptors (the morpholine oxygen, the ether oxygen, and the morpholine nitrogen) [1]. In contrast, 4-(3-phenylpropyl)morpholine has only 2 hydrogen bond acceptors (morpholine oxygen and nitrogen) [2]. The additional H-bond acceptor capacity of the chlorophenoxy analog may enable distinct binding interactions with protein targets, potentially altering selectivity profiles compared to analogs lacking the ether oxygen.

Hydrogen bonding Receptor interaction Pharmacophore

Molecular Weight Comparison: 4-Chlorophenoxy Derivative vs. Phenyl Analog

The molecular weight of 4-(3-(4-chlorophenoxy)propyl)morpholine is 255.74 g/mol [1], versus 205.30 g/mol for 4-(3-phenylpropyl)morpholine [2]. This +50.44 g/mol difference is attributable to the chlorine and ether oxygen atoms. While both compounds fall within the typical small-molecule drug space (MW <500), the heavier molecular weight of the chlorinated analog may influence passive diffusion rates and metabolic stability.

Molecular weight Drug-likeness Pharmacokinetics

Commercial Purity Grade Comparison: 98% vs. 95%

Vendor offerings for 4-(3-(4-chlorophenoxy)propyl)morpholine include 98% purity grade from Leyan and 95% purity grade from AKSci . The 3% absolute purity difference may be consequential for assays sensitive to trace impurities, such as cell-based phenotypic screens or high-throughput binding assays where minor contaminants can skew results.

Chemical purity Procurement Reproducibility

Vendor Documentation Availability: SDS and COA Access

AKSci provides direct access to a Safety Data Sheet (SDS) download and offers a Certificate of Analysis (COA) upon request for its 4-(3-(4-chlorophenoxy)propyl)morpholine catalog item 1973CC . Other vendors (e.g., Leyan, Chemscene) provide purity specifications but do not prominently advertise on-demand COA or SDS availability. This documentation is essential for institutional procurement compliance, hazard assessment, and experimental reproducibility.

Quality assurance Procurement compliance Documentation

Application Scenarios for 4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS 93354-53-1) Based on Differentiated Properties


Scaffold for CNS-Penetrant Probe Design

Given its computed XLogP3-AA of 2.5 and TPSA of 21.7 Ų [1], 4-(3-(4-chlorophenoxy)propyl)morpholine resides within favorable CNS drug-like space (logP 1–3, TPSA <70). The 4-chlorophenoxy substitution confers enhanced lipophilicity relative to the phenyl analog, suggesting utility as a starting scaffold for designing brain-penetrant probes targeting neurological targets where moderate lipophilicity is desired.

Reference Compound for Morpholine SAR Studies

The quantifiable differences in logP (+0.3), TPSA (+9.2 Ų), and H-bond acceptor count (+1) between the chlorophenoxy and phenyl analogs [1][2] make this compound a useful reference for structure-activity relationship (SAR) studies examining the impact of halogen and ether oxygen incorporation on physicochemical and pharmacokinetic properties of morpholine-based scaffolds.

High-Purity Starting Material for Synthetic Chemistry

With vendor purity specifications up to 98% , 4-(3-(4-chlorophenoxy)propyl)morpholine can serve as a high-purity building block in multi-step organic syntheses, minimizing side reactions and purification burdens. The availability of quality documentation (SDS/COA) from select vendors further supports its use in regulated research environments requiring traceable materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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